2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol
Description
Contextual Significance of Aminoalcohol and Phenoxyethylamine Structural Motifs in Chemical Research
The amino alcohol motif is a ubiquitous and essential structural unit in organic and medicinal chemistry. impurity.com It is frequently found in a wide array of biologically active natural products and synthetic pharmaceutical agents, including key antibiotics. The presence of both an amino group and a hydroxyl group allows for a diverse range of intermolecular interactions, such as hydrogen bonding, which are critical for molecular recognition at biological targets. Consequently, the development of novel synthetic methods to access these motifs with high stereochemical control is an active area of research.
Similarly, the phenoxyethylamine scaffold is recognized as a privileged structure in drug discovery. This moiety is a core component in numerous compounds designed to interact with various biological receptors. Research has shown that the phenoxy group can engage in crucial hydrophobic interactions and that its ether oxygen atom can form hydrogen bonds with receptor residues. Many drugs containing this scaffold, such as those for benign prostatic hyperplasia, derive their efficacy from this structural backbone. The versatility of the phenoxyethylamine moiety has led to its incorporation into a multitude of investigational compounds targeting different receptors, including adrenergic and histamine (B1213489) receptors.
Overview of the Chemical Compound's Structural Features and Nomenclature within Chemical Space
The chemical compound 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol is a secondary amine that integrates the key features of both the phenoxyethylamine and aminoalcohol motifs. Its structure is defined by a central nitrogen atom bonded to both a 2-(2-methoxyphenoxy)ethyl group and a 2-hydroxyethyl (ethanol) group.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 10587-65-2 |
| Molecular Formula | C₁₁H₁₇NO₃ |
| Molecular Weight | 211.26 g/mol |
The foundational component of the molecule is the 2-(2-methoxyphenoxy)ethylamine (B47019) backbone. This precursor, with the CAS number 1836-62-0, is characterized as a colorless or light yellow liquid. It consists of a 2-methoxyphenol (guaiacol) unit linked through an ether bond to an ethylamine (B1201723) chain. This specific arrangement is central to its utility as a building block in more complex syntheses.
The substituents on the core backbone play a significant role in defining the molecule's chemical properties. The methoxy (B1213986) group (-OCH₃) on the phenyl ring, positioned at the ortho position, influences the electronic environment of the aromatic system and can participate in stabilizing interactions with biological targets. The addition of the N-(2-hydroxyethyl) group, which forms the aminoethanol part of the molecule, is particularly important. It introduces a primary alcohol functional group, which increases the compound's polarity and provides an additional site for hydrogen bonding. This hydroxyl group is a key feature of the broader class of aminoalcohol compounds, which are valued for their diverse biological activities and utility as synthetic intermediates.
Evolution of Research Interest in this compound and its Analogues
The research interest in this compound is not primarily as a standalone therapeutic agent but is intrinsically linked to its role in pharmaceutical manufacturing. The compound's core precursor, 2-(2-methoxyphenoxy)ethylamine, is a well-established key starting material for the synthesis of Carvedilol, a non-selective beta-blocker and alpha-1 blocker.
The synthesis of Carvedilol involves the reaction of 2-(2-methoxyphenoxy)ethylamine with an epoxide, 4-(oxiran-2-ylmethoxy)-9H-carbazole. In this type of reaction, the primary amine can potentially react with more than one epoxide molecule or other reactive species. Therefore, compounds like this compound are studied in the context of process chemistry and impurity profiling. Understanding the formation of such related substances is critical for optimizing reaction conditions to maximize the yield of the desired active pharmaceutical ingredient and to ensure its purity. While the target compound itself is not the focus, research on related phenoxyethylamine analogues continues, with studies exploring their potential as, for example, highly potent and selective α1D adrenoceptor antagonists.
Delimitation of Research Scope: Focus on Fundamental Chemical and Preclinical Mechanistic Investigations
This article is strictly limited to the fundamental chemical characteristics and the preclinical research landscape of this compound. The information presented is based on its structural analysis, its relationship to well-known chemical motifs, and its role as an intermediate or potential impurity in synthetic chemistry. The objective of preclinical studies is to evaluate the basic physicochemical and pharmacokinetic properties of a new chemical entity to determine its potential for further development. As such, this discussion excludes any data related to human clinical trials, dosage, administration, or detailed safety and adverse effect profiles, focusing instead on the foundational scientific investigations surrounding the compound and its structural class.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-methoxyphenoxy)ethylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-14-10-4-2-3-5-11(10)15-9-7-12-6-8-13/h2-5,12-13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFLFCGCPZGCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 2 2 Methoxyphenoxy Ethyl Amino Ethanol
Established Synthetic Routes for the Core 2-(2-Methoxyphenoxy)ethanamine Intermediate
2-(2-Methoxyphenoxy)ethanamine is a crucial intermediate for the synthesis of several pharmaceutically active compounds. Its preparation can be achieved through various established organic synthesis routes, including alkylation, reductive amination, and nucleophilic substitution.
Alkylation reactions are fundamental in forming the characteristic ether linkage of the phenoxyethylamine core. These methods typically start with guaiacol (B22219) (2-methoxyphenol) and introduce the two-carbon ethylamine (B1201723) side chain.
A common strategy involves the reaction of 2-methoxyphenol with a suitable two-carbon electrophile. For instance, reacting 2-methoxyphenol with 2-chloroethanol (B45725) in a strong base like sodium hydroxide (B78521) yields 2-(2-methoxyphenoxy)ethanol (B92500). This intermediate can then be converted to the target amine. Another variation involves reacting a 2-alkoxy phenol (B47542) with a 1,2-dihaloethane, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane, to form a 1-halo-2-(2-alkoxyphenoxy)ethane intermediate. This halo-intermediate is then amenable to conversion into the amine via subsequent reactions. The alkylation of guaiacol can produce both C-alkylated and O-alkylated products, with reaction conditions tailored to favor the desired O-alkylation for this synthesis.
Table 1: Alkylation Reaction for Intermediate Synthesis
| Reactant 1 | Reactant 2 | Base/Solvent | Intermediate Product |
|---|---|---|---|
| 2-Methoxyphenol (Guaiacol) | 2-Chloroethanol | Sodium Hydroxide / Water | 2-(2-Methoxyphenoxy)ethanol |
Reductive amination, also known as reductive alkylation, is a powerful method for forming amines from carbonyl compounds. This process involves two main steps: the formation of an imine or enamine from a ketone or aldehyde and an amine, followed by the reduction of this intermediate to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the initial carbonyl group.
In the context of synthesizing 2-(2-methoxyphenoxy)ethanamine, a hypothetical reductive amination pathway would begin with 2-(2-methoxyphenoxy)acetaldehyde. This aldehyde would react with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ by a suitable hydride agent to yield the primary amine, 2-(2-methoxyphenoxy)ethanamine.
An alternative, related strategy involves the reduction of a nitrile. One patented method describes reacting guaiacol with bromoacetonitrile, which is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to furnish 2-(2-methoxyphenoxy)ethanamine.
Nucleophilic substitution is a cornerstone of phenoxyethylamine synthesis, often employed to introduce the amine functionality. The Gabriel synthesis is a classic and effective method that falls under this category. A process has been described where 1-chloro-2-(2-methoxyphenoxy)ethane is reacted with potassium phthalimide (B116566). The phthalimide anion acts as a surrogate for ammonia, undergoing nucleophilic substitution with the alkyl halide. The resulting N-substituted phthalimide is then cleaved, typically via hydrolysis with a strong base like potassium hydroxide, to release the desired primary amine, 2-(2-methoxyphenoxy)ethanamine.
Another innovative approach involves a one-pot method starting from guaiacol, urea (B33335), and ethanolamine (B43304). In this process, urea and ethanolamine first react to form 2-oxazolidone, which then reacts directly with guaiacol under alkaline catalysis to generate 2-(2-methoxyphenoxy)ethanamine. A similar strategy involves reacting guaiacol with 2-methyloxazoline at high temperatures to produce N-[2-(2-methoxy-phenoxy)-ethyl]-acetamide, which is subsequently hydrolyzed with hydrochloric acid to give the final amine product.
Table 2: Nucleophilic Substitution for Amine Formation
| Precursor | Reagents | Key Intermediate | Final Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-Chloro-2-(2-methoxyphenoxy)ethane | 1. Potassium Phthalimide 2. Potassium Hydroxide | Phthalimide derivative | 2-(2-Methoxyphenoxy)ethanamine | Not specified |
Synthesis of 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol from Precursors
The conversion of the 2-(2-methoxyphenoxy)ethanamine intermediate into the target compound, a secondary amine and β-amino alcohol, is typically achieved through reactions that add a 2-hydroxyethyl group to the primary amine.
The reaction of primary or secondary amines with oxiranes (epoxides) is a standard and efficient method for synthesizing β-amino alcohols. The nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the strained three-membered oxirane ring, leading to ring-opening and the formation of an ethanolamine derivative.
This reaction is a key step in the synthesis of Carvedilol, where 2-(2-methoxyphenoxy)ethanamine is reacted with 4-(oxiran-2-ylmethoxy)-9H-carbazole. The primary amine of 2-(2-methoxyphenoxy)ethanamine attacks the epoxide ring, forming the this compound core structure as part of the larger Carvedilol molecule. The reaction can be carried out in various solvents, including isopropyl alcohol, and may be performed by first liberating the free amine from its hydrochloride salt using a base like sodium hydroxide.
A simpler, direct synthesis of the title compound would involve the reaction of 2-(2-methoxyphenoxy)ethanamine with ethylene (B1197577) oxide. This reaction follows the same nucleophilic ring-opening mechanism to yield this compound directly.
An alternative to epoxide chemistry involves condensation reactions where the bond between the nitrogen atom and the ethyl group of the ethanolamine moiety is formed through a substitution reaction. An improved synthesis of Carvedilol utilizes this approach.
In this method, a pre-formed β-amino alcohol intermediate is condensed with a derivative of 2-(2-methoxyphenoxy)ethanol. Specifically, 2-(2-methoxyphenoxy)ethanol is first converted to a better leaving group by reacting it with 4-methylbenzene-1-sulfonyl chloride (tosyl chloride) to form 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate (B104242). This tosylate then undergoes a nucleophilic substitution reaction with a separate β-amino alcohol intermediate under mild basic conditions. This condensation effectively links the 2-(2-methoxyphenoxy)ethyl group to the nitrogen of the amino alcohol, forming the desired product structure and avoiding certain impurities associated with epoxide ring-opening reactions.
Derivatization Strategies for Structural Modification of this compound
The structure of this compound, featuring both a nucleophilic secondary amine and a primary alcohol, provides a platform for extensive derivatization. Strategic modifications at these sites are fundamental to creating analogues with tailored properties.
Modification of the Amino Functional Group
The secondary amino group is a primary site for nucleophilic attack, making it a key handle for structural elaboration. This reactivity is extensively utilized in the synthesis of various pharmaceutical compounds. A prominent example is its role as a key building block in the synthesis of Carvedilol, a non-selective beta-blocker. jetir.orgjocpr.com In this synthesis, the amine undergoes a nucleophilic addition to an epoxide, specifically 4-(2,3-epoxypropoxy)carbazole, to form the final drug structure. jocpr.comjustia.com
Further modifications can be achieved through various reactions:
N-Alkylation and N-Arylation: The amine can be alkylated or arylated to introduce new substituents. For instance, N-benzylation has been used in alternative synthetic routes for Carvedilol-related impurities. jetir.org
Acylation: Reaction with acylating agents like acid chlorides or anhydrides can form amide derivatives. This changes the charge state of the amino group and can be used to introduce a variety of functional moieties. nih.gov
Reductive Amination: While the compound already has a secondary amine, this group can participate in reductive amination with aldehydes or ketones to form tertiary amines, further diversifying the molecular structure. nih.gov
Reaction with Epoxides: As seen in the synthesis of Carvedilol, the amino group readily opens epoxide rings, a common and efficient method for forming β-amino alcohols. jetir.orgjustia.com
The following table summarizes common modifications of the amino group.
| Reactant Type | Reagent Example | Resulting Functional Group |
| Epoxide | 4-(2,3-epoxypropoxy)carbazole | β-Amino alcohol |
| Alkyl Halide | Benzyl bromide | Tertiary amine |
| Acyl Halide | Acetyl chloride | Amide |
| Aldehyde/Ketone (with reducing agent) | Acetone/NaBH₃CN | Tertiary amine |
Manipulation of the Hydroxyl Functional Group
The primary hydroxyl group offers another avenue for structural modification. Although less nucleophilic than the amine, its reactivity can be harnessed through several strategies. nih.gov A crucial manipulation involves converting the hydroxyl group into a good leaving group, which facilitates subsequent nucleophilic substitution reactions.
A notable application of this strategy is found in an improved synthesis of Carvedilol, which proceeds via an intermediate derived from the closely related precursor, 2-(2-methoxyphenoxy)ethanol. niscpr.res.in In this process, the hydroxyl group is converted to a tosylate by reacting it with 4-methylbenzene-1-sulfonyl chloride (tosyl chloride). niscpr.res.in This tosylate is an excellent leaving group, allowing for efficient displacement by another nucleophile to form the desired carbon-nitrogen bond. niscpr.res.in
Other potential manipulations include:
Oxidation: The primary alcohol can be oxidized to form an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used.
Esterification: Reaction with carboxylic acids or their derivatives leads to the formation of esters.
Etherification: The hydroxyl group can be converted into an ether linkage through reactions such as the Williamson ether synthesis.
The table below outlines key transformations of the hydroxyl group.
| Reaction Type | Reagent Example | Resulting Functional Group |
| Tosylation | 4-Methylbenzene-1-sulfonyl chloride | Tosylate |
| Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde |
| Esterification | Acetic anhydride | Ester |
Introduction of Chiral Centers and Enantioselective Synthesis Approaches
The development of chiral drugs often necessitates synthetic routes that can control stereochemistry. nih.govmdpi.com For derivatives of this compound, chirality is typically introduced by reacting the parent molecule with a chiral electrophile or by employing asymmetric synthesis methodologies. chemrxiv.org
In the context of Carvedilol synthesis, the final molecule contains a chiral center. This stereocenter is established by the reaction of the amine with a chiral epoxide. jetir.org By starting with an enantiomerically pure epoxide, such as (R)- or (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole, the corresponding enantiomer of the final product can be selectively synthesized. jetir.org
General enantioselective strategies that can be applied to synthesize chiral derivatives include:
Use of Chiral Building Blocks: Reacting the achiral amine with enantiomerically pure synthons, like chiral epoxides or halides, is a direct and common approach.
Asymmetric Catalysis: Employing chiral catalysts can guide a reaction to favor the formation of one enantiomer over the other. For instance, the Sharpless asymmetric epoxidation is a powerful method for creating chiral epoxides that can later be reacted with the amine. nih.gov
Kinetic Resolution: A racemic mixture of a derivative can be reacted with a chiral reagent or catalyst that selectively transforms one enantiomer, allowing for the separation of the unreacted enantiomer.
Chemical Reactivity and Transformation Analysis
The chemical reactivity of this compound is dominated by the properties of its secondary amine and primary alcohol functional groups.
Oxidation Reactions
Both the secondary amine and the primary alcohol are susceptible to oxidation. The outcome of an oxidation reaction depends on the specific reagent and conditions employed.
Oxidation of the Hydroxyl Group: The primary alcohol can be oxidized to 2-[[2-(2-methoxyphenoxy)ethyl]amino]acetaldehyde using mild oxidizing agents. Stronger oxidation would yield the corresponding carboxylic acid. Kinetic studies on structurally similar compounds, such as 2-(2-methoxyethoxy)ethanol, using oxidizing agents like diperiodatocuprate(III) and dihydroxydiperiodato nickelate(IV), have shown that such ether-alcohols are readily oxidized. researchgate.netresearchgate.net
Oxidation of the Amino Group: Secondary amines can be oxidized to various products, including hydroxylamines or nitrones, although these reactions are often less selective than the oxidation of alcohols.
The specific transformation is highly dependent on the chosen oxidant. For a molecule with multiple oxidizable sites, achieving chemoselectivity can be a significant synthetic challenge.
Reduction Reactions
The functional groups within this compound are in a reduced state. Therefore, reduction reactions are not typically performed on the molecule itself but are highly relevant in the context of its synthesis or the transformation of its derivatives.
For example, if the primary alcohol of the title compound were oxidized to an aldehyde, this derivative could be reduced back to the alcohol using a reducing agent like sodium borohydride. Similarly, synthetic routes to this compound or its analogues might involve the reduction of other functional groups. Common reductive pathways in related syntheses include:
Reductive Amination: A primary amine, 2-(2-methoxyphenoxy)ethanamine, can be reacted with an aldehyde containing the hydroxyethyl (B10761427) group, followed by reduction to form the target secondary amine.
Reduction of Amides: An amide precursor could be reduced to form the secondary amine.
Reduction of Azides or Nitriles: These functional groups are often used as precursors to amines, which are formed upon reduction.
Substitution Reactions Involving Methoxy (B1213986) and Other Functional Groups
The reactivity of this compound is dictated by its three primary functional groups: the methoxy group on the aromatic ring, the secondary amine, and the primary hydroxyl group.
Methoxy Group: The methoxy (–OCH₃) group attached to the phenyl ring is generally stable and not prone to substitution under typical synthetic conditions. Aryl ethers are known for their high chemical stability, and cleavage of the aryl C–O bond requires harsh conditions, such as strong protic acids (e.g., HBr, HI) or potent Lewis acids, which are not commonly employed in the synthetic routes involving this molecule. wikipedia.orglongdom.orglibretexts.org Research on the Friedel-Crafts acylation of the related compound, 2-methoxyphenol, has shown that it does not undergo demethylation, further highlighting the stability of this functional group under certain electrophilic conditions. nih.gov
Hydroxyl and Amino Groups: The other functional groups are more reactive and central to the compound's utility as a synthetic intermediate.
Transformations of the Hydroxyl Group: The primary hydroxyl (–OH) group can undergo substitution reactions, typically after being converted into a better leaving group. A significant transformation is its reaction with 4-methylbenzene-1-sulfonyl chloride (tosyl chloride) in a basic medium to form a tosylate. niscpr.res.in This conversion is critical because the tosylate group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions at the ethyl carbon.
Nucleophilic Role of the Amino Group: The secondary amino (–NH–) group is nucleophilic and readily participates in substitution reactions. Its primary role in documented syntheses is to act as a nucleophile, for instance, by opening epoxide rings. This reaction is a key step in the synthesis of Carvedilol, where the amine attacks the terminal carbon of the epoxide on 4-(oxiran-2-ylmethoxy)-9H-carbazole. jetir.org
A pivotal synthetic strategy involves a precursor, 2-(2-methoxyphenoxy)ethanol, where the hydroxyl group is first converted to a tosylate. This intermediate, 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate, can then be reacted with another amine to form the final product, a method that leverages substitution at the activated hydroxyl position. niscpr.res.in
| Functional Group | Reaction Type | Description | Significance |
|---|---|---|---|
| Methoxy (Aryl Ether) | Cleavage (Substitution) | Generally unreactive under standard conditions. Cleavage requires harsh reagents like strong acids. wikipedia.orglongdom.org | The stability of this group allows for selective reactions at other sites on the molecule. |
| Hydroxyl (Primary Alcohol) | Activation & Substitution | Converted to a tosylate, a good leaving group, using tosyl chloride to facilitate nucleophilic attack. niscpr.res.in | Enables the use of the ethyl chain as an electrophile in subsequent reactions. |
| Amino (Secondary Amine) | Nucleophilic Substitution | Acts as a nucleophile, for example, in the ring-opening of epoxides. jetir.org | Forms the core C-N bond in the synthesis of more complex molecules like Carvedilol. |
Optimization of Synthetic Pathways for Research Purity and Yield
Optimizing the synthesis of this compound and its key precursor, 2-(2-methoxyphenoxy)ethylamine (B47019), is crucial for obtaining high-purity material for research and minimizing the formation of impurities in subsequent steps.
Optimization of Precursor Synthesis: The synthesis of the key intermediate 2-(2-methoxyphenoxy)ethylamine has been approached through several routes, with efforts focused on improving yield, safety, and cost-effectiveness.
Gabriel Synthesis: This classic method involves reacting a halo-precursor, such as 1-chloro-2-(2-methoxy phenoxy) ethane, with potassium phthalimide, followed by hydrazinolysis or basic hydrolysis. google.com While often providing a clean primary amine, the use of hydrazine (B178648) hydrate (B1144303) is sometimes avoided due to its toxicity. google.com
One-Pot Synthesis: To improve process efficiency and reduce costs, a one-pot method has been developed. This approach starts with guaiacol, urea, and ethanolamine, which react in situ to form the necessary intermediates, thereby avoiding the direct use of more expensive reagents. google.com
Avoidance of Hazardous Reagents: Optimized industrial pathways aim to avoid hazardous reagents such as sodium hydride (NaH) and lithium aluminum hydride (LiAlH₄), which pose significant safety risks on a commercial scale. google.com
| Synthetic Method | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Gabriel Synthesis google.com | Potassium phthalimide, Hydrazine hydrate | Good for producing clean primary amines. | Use of potentially toxic hydrazine hydrate. google.com |
| Amidation and Reduction cpu.edu.cn | 2-methoxyphenol, KBH₄-ZnCl₂ | Reported overall yield of 58.4%. cpu.edu.cn | Multi-step process. |
| One-Pot Synthesis google.com | Guaiacol, Urea, Ethanolamine | Cost-effective, avoids expensive reagents, improved process efficiency. google.com | May require careful optimization of reaction conditions for high yield. |
Purity Optimization in Subsequent Reactions: A significant challenge in the use of 2-(2-methoxyphenoxy)ethylamine is the formation of a "bis" impurity, where two molecules of the carbazole (B46965) epoxide react with one molecule of the amine. niscpr.res.in This side product is difficult to remove by conventional purification methods. An optimized synthetic approach was developed to circumvent this issue. This method involves using the precursor alcohol, 2-(2-methoxyphenoxy)ethanol, and converting it to 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate. This tosylate intermediate then reacts with the β-amino alcohol derived from the carbazole moiety under mild basic conditions. This pathway successfully avoids the formation of the bis impurity, leading to the final product in high purity with a reported yield of 92.5%. niscpr.res.in This strategy highlights how modifying the reactivity of the intermediate through substitution can lead to a significant improvement in the purity of the final compound.
Advanced Mechanistic Investigations of Molecular Interactions and Biochemical Pathways Preclinical Research Focus
Molecular Interactions of 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol with Biological Targets
The specific chemical entity this compound constitutes the characteristic side chain of the third-generation beta-blocker, Carvedilol. jetir.orgnih.gov Preclinical research has primarily focused on the parent compound, Carvedilol, rather than its isolated side chain. Therefore, the following sections detail the molecular interactions of Carvedilol, with a specific emphasis on the crucial role played by its this compound moiety. This side chain is integral to the compound's binding affinity and pharmacological activity.
The this compound side chain is the primary pharmacophore responsible for the interaction of Carvedilol with adrenergic receptors. Carvedilol is characterized as a non-selective antagonist of beta-1 (β1) and beta-2 (β2) adrenoceptors, as well as an antagonist of alpha-1 (α1) adrenoceptors. nih.govnih.govgoodrx.com
Structure-activity relationship (SAR) studies of aryloxypropanolamine beta-blockers, a class to which Carvedilol belongs, have established several key structural requirements for receptor binding, which are embodied in its side chain. pharmaguideline.com The secondary amine within the ethanolamine (B43304) portion is essential for interaction with the receptor. oup.com Furthermore, the hydroxyl group on the ethanolamine part of the side chain creates a chiral center, which is critical for stereoselective binding to beta-receptors. The S(-) enantiomer of Carvedilol exhibits both beta- and alpha-1 blocking activity, whereas the R(+) enantiomer is primarily active as an alpha-1 blocker, indicating the stereospecificity of the interaction with beta-receptors. nih.gov
The ether oxygen linking the methoxyphenoxy group to the ethylamine (B1201723) backbone is another critical feature for antagonistic activity. pharmaguideline.com Molecular dynamics simulations have identified the key components of the pharmacophore for dual α,β-blockers, which include the aromatic systems, the ether oxygen, and the amine nitrogen—all present in the Carvedilol structure and its functional side chain. ias.ac.in These groups form specific hydrogen bonds and hydrophobic interactions within the binding pockets of adrenergic receptors.
Beyond adrenergic receptors, research has shown that this side chain is involved in other molecular interactions. In a non-human context, studies on sensory hair cells revealed that Carvedilol can act as a permeant blocker of the mechanoelectrical transducer (MET) channel. acs.org This blocking action, which protects the cells from damage, is directly attributable to the compound's side chain accessing the channel's binding site once it is open. acs.org
| Biological Target | Key Interacting Moieties | Type of Interaction | Reference |
|---|---|---|---|
| β1/β2-Adrenergic Receptors | Secondary Amine, Hydroxyl Group | Antagonism, Stereoselective Binding | nih.govcvpharmacology.com |
| α1-Adrenergic Receptor | Secondary Amine, Aromatic Group | Antagonism | nih.govnih.gov |
| Mechanoelectrical Transducer (MET) Channel | Full Side Chain Structure | Open-channel Block | acs.org |
The this compound moiety modulates enzyme activity primarily through its interaction with G-protein coupled receptors (GPCRs), which in turn regulate downstream enzymatic cascades. By blocking β-adrenergic receptors, which are coupled to Gs-proteins, Carvedilol inhibits the activation of the enzyme adenylyl cyclase. cvpharmacology.comderangedphysiology.com This blockade prevents the conversion of ATP to cyclic AMP (cAMP), a critical second messenger. youtube.com The reduction in intracellular cAMP levels leads to decreased activity of Protein Kinase A (PKA), an enzyme that phosphorylates numerous target proteins to mediate physiological responses. cvpharmacology.com
In a different context, computational and in vitro studies have explored the potential for beta-blockers containing hydroxyethylamine structures, such as Carvedilol, to inhibit other types of enzymes. One such study proposed that Carvedilol could act as an inhibitor of the SARS-CoV-2 main protease (Mpro). nih.gov Molecular docking simulations suggested that the stability of Carvedilol within the enzyme's active site is facilitated by polar interactions involving the 2-(2-methoxyphenoxy) ethylamine portion of the molecule. nih.gov
The interaction of the this compound side chain with β-adrenoceptors is the initiating event in the modulation of the entire sympathetic signal transduction pathway. The primary mechanism involves the blockade of the β-adrenergic signaling cascade, as described above, leading to reduced cAMP production and PKA activation. derangedphysiology.comyoutube.com This results in a dampening of downstream effects such as heart rate, cardiac contractility, and electrical conduction velocity. cvpharmacology.com
Further investigations have revealed more complex signaling roles. For instance, Carvedilol is considered an arrestin-biased ligand at the β2-adrenergic receptor, suggesting it can preferentially activate certain downstream pathways over others. nih.gov Additionally, preclinical studies have shown that Carvedilol can prevent the redox-dependent inactivation of β1-adrenergic receptors under conditions of oxidative stress. nih.gov This protective effect may be linked to unique contacts that the bulky side chain makes within an extended ligand-binding pocket of the receptor. nih.gov This interaction also promotes the accumulation of a truncated form of the β1-receptor that constitutively activates the Protein Kinase B (AKT) survival pathway, providing a novel mechanism for its cardioprotective effects. nih.gov
Studies on Intramolecular and Intermolecular Hydrogen Bonding in Aminoalcohols
The this compound molecule belongs to the class of aminoalcohols. The conformational properties and stability of these molecules are significantly influenced by the formation of intramolecular hydrogen bonds (IMHBs) between the hydroxyl (-OH) and amino (-NH2) functional groups.
The three-dimensional structure of aminoalcohols is dictated by a delicate balance between the conformational flexibility of the carbon backbone and the stabilizing energy of IMHBs. nih.govuwo.ca These non-covalent interactions are fundamental to establishing the most stable conformers of the molecule. The presence of an IMHB can be identified experimentally through vibrational spectroscopy techniques, such as infrared (IR) and Raman spectroscopy, where the formation of the bond leads to a discernible red shift (a decrease in frequency) of the O-H stretching band. uwo.ca
The strength of the IMHB, and thus the stability of the hydrogen-bonded conformer, is dependent on the length of the carbon chain separating the hydroxyl and amino groups. nih.govuwo.ca Studies on linear aminoalcohols have shown that the strongest IMHB often occurs when the resulting cyclic structure is a six or seven-membered ring. nih.govnih.govuwo.ca The formation of a strong IMHB has a significant consequence on the molecule's behavior in solution, as it tends to reduce the propensity for intermolecular association or dimerization. goodrx.comresearchgate.net
In an aminoalcohol structure, two types of IMHBs are theoretically possible: one where the hydroxyl group acts as the hydrogen donor and the amino nitrogen acts as the acceptor (OH···N), and another where an N-H bond of the amino group is the donor and the hydroxyl oxygen is the acceptor (NH···O). nih.govnih.gov
Overwhelming evidence from both theoretical calculations and experimental studies, including microwave and infrared spectroscopy, indicates that the OH···N hydrogen bond is substantially stronger and more stable than the NH···O alternative. nih.govresearchgate.netnih.gov Consequently, the conformer stabilized by the OH···N bond is the predominant, and often the only, form detected in the gas phase. nih.govnih.gov The superior strength of the OH···N interaction is attributed to the greater basicity (proton-accepting ability) of the nitrogen atom compared to the oxygen atom. goodrx.com This is further supported by the observation that alkyl substitution on the nitrogen atom, which increases its basicity, leads to even stronger IMHBs. goodrx.com While the intramolecular NH···O interaction is considered one of the weakest types of hydrogen bonds, intermolecular associations in the liquid phase are typically dominated by the more thermodynamically favorable OH···N and OH···O hydrogen bonds. nih.govresearchgate.net
| Characteristic | OH···N Hydrogen Bond | NH···O Hydrogen Bond | Reference |
|---|---|---|---|
| Relative Strength | Strong, Predominant | Very Weak | nih.govresearchgate.net |
| Donor Group | Hydroxyl (-OH) | Amino (-NH) | nih.govnih.gov |
| Acceptor Atom | Nitrogen (N) | Oxygen (O) | nih.govnih.gov |
| Energetic Favorability | Highly Favorable | Less Favorable | nih.govresearchgate.net |
| Experimental Observation | Commonly observed in gas phase | Rarely observed | nih.govnih.gov |
Preclinical in vitro and in vivo (animal model) Explorations of Biochemical Effects (excluding therapeutic/safety outcomes)
Preclinical research into the specific biochemical effects of this compound as an isolated compound is limited in publicly available scientific literature. The majority of its characterization is in the context of its role as a crucial side chain of the well-established pharmaceutical agent, Carvedilol. Therefore, much of the understanding of its biochemical and cellular interactions is inferred from studies on Carvedilol and other related phenoxyethylamine derivatives.
Biochemical Pathway Influences
Direct studies detailing the influence of isolated this compound on specific biochemical pathways are not extensively documented. However, based on its structural similarity to other phenoxyethylamine compounds and its function within Carvedilol, its primary biochemical influence is expected to be the modulation of adrenergic signaling pathways.
Phenoxyethylamine derivatives are known to interact with adrenergic receptors (α and β), which are G-protein coupled receptors that play a pivotal role in the sympathetic nervous system. pharmacy180.compharmacy180.com The binding of ligands to these receptors initiates a cascade of intracellular events, primarily through the modulation of adenylyl cyclase activity and subsequent changes in cyclic adenosine (B11128) monophosphate (cAMP) levels.
In the context of Carvedilol, the this compound moiety is integral to its binding to both β-adrenergic and α1-adrenergic receptors. pharmacy180.com This dual receptor antagonism is a key feature of Carvedilol's pharmacological profile. The interaction with these receptors leads to the inhibition of the downstream signaling pathways typically activated by endogenous catecholamines like epinephrine (B1671497) and norepinephrine.
Table 1: Inferred Biochemical Pathway Interactions
| Pathway | Receptor Target | Second Messenger | Inferred Effect of this compound Moiety |
| Adrenergic Signaling | β-Adrenergic Receptors | cAMP | Antagonism, leading to decreased intracellular cAMP levels |
| Adrenergic Signaling | α1-Adrenergic Receptors | Inositol trisphosphate (IP3), Diacylglycerol (DAG) | Antagonism, leading to decreased intracellular IP3 and DAG levels |
Cellular Interactions and Processes (e.g., permeation studies)
The transport of amino compounds into cells can also be mediated by specific transporter proteins. nih.gov Whether this compound utilizes such transporters has not been specifically investigated.
Within the context of Carvedilol, the entire molecule exhibits moderate lipophilicity, which contributes to its absorption and distribution. The this compound side chain contributes significantly to these physicochemical properties.
Studies on Related Phenoxyethylamine Derivatives in Preclinical Models
A significant body of preclinical research exists for various phenoxyethylamine derivatives, primarily focusing on their structure-activity relationships (SAR) as adrenergic receptor antagonists. These studies provide valuable insights into how structural modifications of the phenoxyethylamine scaffold influence receptor binding affinity and selectivity.
The general structure of a phenoxyethylamine derivative includes a phenoxy ring, an ethylamine side chain, and various substituents. Key structural features that determine their pharmacological activity include:
The nature of the substituent on the aromatic ring: The type and position of substituents on the phenoxy ring can significantly impact receptor selectivity (α vs. β) and potency.
Substitution on the nitrogen atom: The size and nature of the substituent on the amino group are critical for β-receptor antagonist activity, with bulky groups like isopropyl or tert-butyl often favoring β-receptor interaction. pharmacy180.com
The presence of a hydroxyl group on the β-carbon of the ethylamine chain: This feature is common in many β-blockers and is crucial for high-affinity binding to the receptor.
Table 2: Structure-Activity Relationships of Phenoxyethylamine Derivatives as Adrenergic Antagonists
| Structural Moiety | Modification | Impact on Adrenergic Receptor Binding |
| Phenoxy Ring | Substitution at the para-position | Can influence β1-selectivity |
| Phenoxy Ring | Substitution at the ortho- or meta-positions | Can alter both α and β receptor affinity |
| Ethylamine Side Chain | Hydroxyl group at the β-position | Generally increases β-receptor antagonist potency |
| Amino Group | Bulky alkyl substituents (e.g., isopropyl, tert-butyl) | Increases β-receptor affinity and decreases α-receptor activity |
| Amino Group | Phenyl ethyl, hydroxy phenyl ethyl, or methoxy (B1213986) phenyl ethyl groups | Activity is maintained |
Computational and Theoretical Chemistry Studies of 2 2 2 Methoxyphenoxy Ethyl Amino Ethanol
Quantum Chemical Calculations for Structural Elucidation and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. These methods provide detailed insights into molecular geometry, stability, and electronic characteristics.
The conformational landscape of a flexible molecule like 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol is crucial for its chemical behavior. Ab initio and Density Functional Theory (DFT) methods are powerful tools for exploring this landscape. nih.gov DFT, particularly with functionals like B3LYP, is widely used to optimize molecular geometries and calculate the energies of different conformers. researchgate.net
A conformational analysis would involve systematically rotating the molecule's key dihedral angles—such as those around the C-O and C-N bonds—to identify all possible stable conformations (local energy minima). For instance, studies on ethoxybenzene, a related structure, have used DFT to calculate the torsional potential, revealing that the most stable conformer has the alkoxy chain located in the plane of the phenyl ring. researchgate.net For this compound, the analysis would also consider the potential for intramolecular hydrogen bonding between the hydroxyl and amino groups, which could significantly stabilize certain conformations.
The relative energies of these conformers, calculated at a high level of theory, allow for the determination of the most probable structures at a given temperature. Theoretical vibrational frequency calculations are also performed to confirm that the optimized geometries correspond to true energy minima and to predict their infrared and Raman spectra. eurjchem.com
Table 1: Representative Conformational Energy Data (Hypothetical) This table illustrates typical data obtained from a DFT conformational analysis of a flexible molecule, showing the relative energies of stable conformers.
| Conformer | Dihedral Angle (C-O-C-C) | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Intramolecular H-Bond |
| 1 (Global Minimum) | 178.5° | 60.2° | 0.00 | Yes (O-H···N) |
| 2 | -65.3° | 179.1° | 1.25 | No |
| 3 | 177.9° | -58.9° | 2.10 | Yes (O-H···N) |
| 4 | 64.8° | 61.5° | 3.50 | No |
Note: Data is hypothetical and for illustrative purposes.
Natural Bond Orbital (NBO) analysis is a method used to study charge distribution, hybridization, and intramolecular interactions by translating the complex, delocalized molecular wave function into a localized Lewis-like bonding picture. q-chem.com This analysis provides quantitative insight into the electronic structure. nih.gov
For this compound, NBO analysis can elucidate key electronic features:
Natural Atomic Charges: It calculates the charge distribution across the molecule, identifying the most electrophilic and nucleophilic sites. The oxygen and nitrogen atoms are expected to carry significant negative charges, while the hydroxyl proton and amine protons will be positively charged.
Hybridization: The analysis details the hybridization of atomic orbitals forming each bond, for example, confirming the sp³ hybridization of the carbons in the ethyl chain and the sp² hybridization of the carbons in the benzene (B151609) ring. youtube.com
Table 2: Illustrative NBO Analysis Results for Donor-Acceptor Interactions This table shows hypothetical stabilization energies (E⁽²⁾) for key intramolecular interactions.
| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Interaction Type |
| LP (O-ether) | σ* (C-C) | 3.5 | n → σ |
| LP (N) | σ (C-H) | 2.1 | n → σ |
| σ (C-H) | σ (C-N) | 1.8 | σ → σ |
| LP (O-hydroxyl) | σ (N-H) | 5.7 | n → σ* (H-Bond) |
Note: LP denotes a lone pair. Data is hypothetical and for illustrative purposes.
DFT calculations also provide information on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity).
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. eurjchem.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is likely to be localized on the electron-rich methoxy-substituted benzene ring and the nitrogen atom, while the LUMO may be distributed over the aromatic ring's anti-bonding π* orbitals.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations describe the molecule in a static, isolated state, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior and interactions with its environment, such as a solvent, over time. nih.govmdpi.com
The presence of a solvent, particularly a polar one like water, can dramatically influence the conformational preferences of a molecule. researchgate.netnih.gov MD simulations can model these effects explicitly. A simulation would typically place the molecule in a box of solvent molecules (e.g., water) and solve Newton's equations of motion for all atoms in the system over a period of nanoseconds to microseconds.
These simulations reveal how solvent molecules arrange themselves around the solute to form solvation shells. researchgate.net For this compound, water molecules would form hydrogen bonds with the hydroxyl and amino groups, stabilizing conformations where these groups are exposed to the solvent. This can alter the relative energies of conformers compared to the gas phase, potentially destabilizing conformations that rely on intramolecular hydrogen bonds. nih.gov The reorganization of solvent molecules also provides a mechanism for the molecule to transition between different conformations. researchgate.netnih.gov
The data from an MD simulation can be used to construct a free-energy landscape (FEL). An FEL is a plot of the free energy of the system as a function of one or more collective variables, often derived from Principal Component Analysis (PCA) of the atomic motions. researchgate.net This landscape reveals the most stable conformational states (deep energy basins) and the transition pathways between them (saddle points).
For reactions involving aminoalcohols, such as protonation/deprotonation or catalytic cycles, an FEL can be invaluable. nih.gov It helps to identify the most probable reaction coordinates and calculate the free energy barriers associated with conformational changes or reaction steps. This provides a deeper understanding of the thermodynamics and kinetics that govern the molecule's behavior in a dynamic environment. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies represent computational methodologies employed to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. These models are critical in modern chemistry for designing new molecules with specific desired characteristics, thereby streamlining the research and development process. For derivatives of this compound, these computational tools can offer predictive insights into their behavior.
Development of Predictive Models for Chemical Properties (excluding clinical/safety)
The development of QSPR models involves the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as constitutional, topological, geometrical, or quantum-chemical, among others. For a molecule like this compound, QSPR models could predict a range of physicochemical properties.
While specific, publicly available QSPR models exclusively for this compound are not extensively detailed in the literature, the methodology is broadly applicable. A typical QSPR study would involve calculating a wide array of descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression, to build a mathematical model that links these descriptors to an experimentally determined property.
Table 1: Examples of Molecular Descriptors for QSPR Modeling
| Descriptor Category | Specific Descriptor Example | Potential Property to Predict |
| Constitutional | Molecular Weight | Boiling Point, Density |
| Topological | Wiener Index (describes branching) | Molar Refractivity |
| Geometrical | Molecular Surface Area | Solubility |
| Quantum-Chemical | Dipole Moment | Dielectric Constant |
| Quantum-Chemical | Energy of HOMO/LUMO | Redox Potential |
The goal of these models is to enable the rapid in silico estimation of properties for novel, unsynthesized derivatives, guiding experimental work toward compounds with the most promising profiles.
Correlation of Structural Features with Research-Relevant Activities
In the context of QSAR, the focus shifts from physical properties to biological or research-relevant activities. For compounds related to this compound, a significant area of research is their interaction with adrenergic receptors, given their role as intermediates in the synthesis of pharmaceuticals like Carvedilol, a non-selective beta-blocker and alpha-1 blocker.
QSAR studies on related β-adrenergic blocking agents have shown that specific structural features are crucial for activity. The 2-(2-methoxyphenoxy)ethylamino moiety is considered a key structural element for β-adrenergic antagonism. QSAR models in this area would aim to quantify the relationship between structural modifications and the resulting antagonist activity.
Key structural features often investigated in QSAR studies for this class of compounds include:
The Aryloxy Group: The nature and position of substituents on the phenyl ring can significantly influence receptor binding affinity.
The Ethanolamine (B43304) Side Chain: The length of the chain, the presence of hydroxyl groups, and the nature of the amine substituent are critical for interaction with the receptor's active site.
By developing statistically robust QSAR models, researchers can predict the potential biological activities of new derivatives, prioritizing the synthesis of compounds with enhanced or more selective activities.
Computational Studies on Reaction Mechanisms and Pathways for Synthesis and Degradation
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including those for the synthesis and degradation of this compound. Methods like Density Functional Theory (DFT) can be used to calculate the energies of reactants, products, intermediates, and transition states, offering a detailed picture of the reaction pathway.
While numerous experimental methods for the synthesis of this compound and its precursors exist, particularly as intermediates for Carvedilol, detailed computational studies on these specific synthetic mechanisms are not widely published. However, the principles of computational analysis can be illustrated by examining studies on the degradation of analogous compounds.
Computational investigations into the degradation of similar aminoethanol compounds, such as 2-aminoethylethanolamine (AEEA), provide a framework for understanding the potential degradation pathways of this compound. Amine degradation is a significant issue in industrial applications like CO2 capture, leading to solvent loss and the formation of corrosive byproducts.
Studies on AEEA have shown that in the presence of CO2, the compound is unstable and can degrade into various products. Computational modeling has been used to elucidate the reaction mechanisms and energy profiles for the formation of these degradation products. One of the most abundant degradation products identified for AEEA is 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA). Quantum mechanical calculations have been employed to map the reaction energy profile for its formation.
Table 2: Computationally Studied Reaction Pathway for a Key Degradation Product of an Analogous Compound (AEEA)
| Reaction Step | Species Involved | Computational Method | Key Finding |
| 1. Intermediate Formation | AEEA + CO2 → AEEA-carbamate | DFT (B3LYP/6-311++g(d, p)) | Initial formation of a carbamate (B1207046) intermediate. |
| 2. Intramolecular Cyclization | AEEA-carbamate → Transition State 1 | DFT (B3LYP/6-311++g(d, p)) | Calculation of the energy barrier for the ring-closing step. |
| 3. Product Formation | Transition State 1 → HEIA + H2O | DFT (B3LYP/6-311++g(d, p)) | The overall reaction is modeled to understand the likelihood of this degradation pathway. |
Data derived from studies on the analogous compound 2-aminoethylethanolamine (AEEA).
Similar computational approaches could be applied to this compound to predict its degradation products under various conditions (e.g., thermal stress, oxidative environments) and to design strategies to inhibit these unwanted reactions. For instance, studies on the OH-initiated degradation of 2-aminoethanol have been conducted to understand its atmospheric chemistry. Likewise, the thermal degradation of 2-methoxyethanol (B45455) has been investigated using DFT methods to determine the most favored kinetic and thermodynamic decomposition channels. These studies on related structures highlight the utility of computational chemistry in predicting the stability and degradation pathways of complex organic molecules.
Structure Activity Relationship Sar Studies and Analogue Development
Systematic Exploration of Structural Modifications and their Impact on Research Activities
The chemical structure of 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol, featuring a methoxy-substituted phenoxy ring, an aminoethyl chain, and a terminal ethanol (B145695) group, provides multiple avenues for structural modification. Researchers have systematically altered each of these components to elucidate their role in target engagement and to develop analogues with tailored properties for research purposes.
The phenoxy ring and its substituents are critical determinants of the activity of this compound analogues. The position and nature of the methoxy (B1213986) group, in particular, have been shown to significantly impact the compound's properties.
Beyond the methoxy group, other substituents on the phenoxy ring have been explored. For example, the introduction of chloro and methyl groups in various combinations has been investigated to modulate the activity of phenoxyalkylamine derivatives. mdpi.com The nature and position of these substituents can fine-tune the electronic and hydrophobic character of the phenoxy ring, thereby influencing binding affinity and selectivity for specific targets.
Table 1: Influence of Phenoxy Ring Substituents on Research Activities
| Substituent | Position | Observed Impact on Activity | Reference |
|---|---|---|---|
| Methoxy | para | Found in the most active compounds in some studies. | mdpi.comnih.gov |
| Methoxy | ortho | Present in the most active compound in other research. | nih.gov |
| Chloro and Methyl | Various | Modulates activity of phenoxyalkylamine derivatives. | mdpi.com |
| Alkoxy | Ring A | Contributed to cell permeability, enhancing activity. | nih.gov |
The aminoethyl chain of this compound serves as a flexible linker and its modification can significantly affect the compound's properties. Research on related structures, such as anthraquinones, has shown that the nature of the amino-substituted side chain is a crucial factor for biological activity. nih.gov For instance, the presence of a [2-[(2-hydroxyethyl)amino]ethyl]amino side chain was found to be important for the antineoplastic activity of certain anthraquinones. nih.gov
Stereochemistry plays a pivotal role in the molecular interactions of chiral compounds like this compound. The three-dimensional arrangement of atoms can profoundly influence a molecule's ability to bind to a specific target, as biological macromolecules are themselves chiral.
While the specific stereochemical requirements for this compound are not extensively detailed in the provided context, the principles of stereoselectivity are well-established in medicinal chemistry. The different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles. For instance, in the synthesis of related β-aminoalcohols, diastereoselective reduction methods are employed to control the stereochemistry of the resulting products.
The development of pharmacophore models, which define the essential 3D arrangement of functional groups required for activity, underscores the importance of stereochemistry. nih.gov These models help in understanding the spatial requirements for ligand-receptor interactions and guide the design of new, stereochemically defined analogues.
Design and Synthesis of Novel this compound Analogues for Research Probes
The design and synthesis of novel analogues of this compound are driven by the need for selective research probes to investigate biological pathways and targets. The synthesis of these analogues often involves multi-step reaction sequences.
One common synthetic strategy involves the reaction of 2-(2-methoxyphenoxy)ethanol (B92500) with a suitable reagent to introduce the aminoethanol side chain. niscpr.res.in For example, an improved synthesis of a related compound, carvedilol, utilizes a 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate (B104242) intermediate. niscpr.res.in Another approach involves the reaction of 4-(oxirane-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine (B47019). jetir.org
The design of new analogues is often guided by computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the chemical structure of compounds with their biological activities. These models aid in the rational design of new derivatives with desired characteristics. The synthesis of novel peptide-like analogues and ethanoanthracenes has also been reported, demonstrating the versatility of chemical synthesis in creating diverse molecular scaffolds for biological evaluation. nih.govmdpi.com
Comparative Analysis of Phenoxyethylamine Derivatives and Other Aminoalcohol Scaffolds
Phenoxyethylamine derivatives, including this compound, belong to the broader class of aminoalcohol compounds. A comparative analysis of different scaffolds within this class provides insights into the structural features that are most important for a desired biological activity.
The phenoxyethylamine group is considered a "privileged moiety" in drug discovery, meaning it is a structural motif that is found in ligands for a variety of different receptors. mdpi.com This suggests that this scaffold provides a favorable framework for molecular recognition by a range of biological targets.
When comparing phenoxyethylamine derivatives to other aminoalcohol scaffolds, factors such as the nature of the aromatic ring system, the length and flexibility of the linker chain, and the substitution pattern on the amino group are all taken into consideration. The diversity of molecular scaffolds can be analyzed using computational tools to compare the structural features of different compound libraries. This allows researchers to select the most promising scaffolds for further development.
Understanding Pharmacophore Requirements for Target Engagement (non-therapeutic context)
A pharmacophore is a three-dimensional arrangement of functional groups that is essential for a molecule to interact with a specific biological target. Understanding the pharmacophore requirements for the target engagement of this compound analogues is crucial for designing selective research probes.
Pharmacophore models can be generated based on the structures of known active compounds or from the structure of the target protein itself. nih.gov These models typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. nih.gov For phenoxyethylamine derivatives, the key pharmacophoric features often include the aromatic ring of the phenoxy group, the nitrogen atom of the amine, and the hydroxyl group of the ethanol moiety. The spatial arrangement of these features is critical for optimal binding to the target.
By developing and refining pharmacophore models, researchers can virtually screen large compound databases to identify new molecules that are likely to be active. nih.gov This approach accelerates the discovery of novel research tools and helps to elucidate the molecular basis of target recognition.
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Chromatographic Techniques for Separation and Purity Assessment in Research Samples
Chromatographic methods are indispensable for separating 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol from starting materials, by-products, and potential degradation products, thereby ensuring its purity for subsequent synthetic steps.
High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-high performance liquid chromatography (UHPLC), are the primary techniques for assessing the purity of this compound. These methods offer high resolution, sensitivity, and reproducibility. A typical approach involves reversed-phase chromatography, where the compound is separated on a nonpolar stationary phase.
In a research setting, a stability-indicating HPLC method would be developed to separate the main compound from any process-related impurities or degradation products. ijpsonline.com The separation is typically achieved on an octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) column with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net Detection is commonly performed using a UV detector, often at a wavelength of around 240 nm where the aromatic ring exhibits strong absorbance. researchgate.netresearchgate.net The use of UHPLC allows for faster analysis times and improved resolution due to the use of smaller particle size columns (typically sub-2 µm).
Table 1: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 2.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient elution, optimized for impurity profile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
Direct analysis of this compound by gas chromatography (GC) is generally impractical due to its low volatility and the presence of polar functional groups (secondary amine and primary alcohol) that can cause poor peak shape and thermal degradation in the GC injector and column.
For GC analysis to be feasible, derivatization is required to convert the polar -NH and -OH groups into less polar, more volatile moieties. A common approach is silylation, where the compound is reacted with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form its corresponding trimethylsilyl (B98337) (TMS) ether and amine derivatives. This process significantly increases the volatility and thermal stability of the molecule. The resulting derivative can then be analyzed by GC, typically coupled with a mass spectrometer (GC-MS), to identify and quantify volatile impurities that may not be amenable to HPLC analysis.
The compound this compound is itself achiral and therefore does not exist as enantiomers. However, it is a critical precursor in the synthesis of chiral drugs like Carvedilol, which is administered as a racemic mixture of its (R)-(+) and (S)-(-) enantiomers. The pharmacological activity of Carvedilol resides primarily in the (S)-(-) enantiomer, while both enantiomers contribute to its α-blocking effects.
Consequently, chiral chromatography is not used to analyze the intermediate but is an essential tool for the separation and analysis of the final active pharmaceutical ingredient derived from it. rjptonline.org In preclinical and clinical research, chiral HPLC methods are employed to study the stereoselective pharmacokinetics and pharmacodynamics of Carvedilol's enantiomers. These separations are most commonly achieved using chiral stationary phases (CSPs), particularly those based on polysaccharide derivatives like cellulose (B213188) or amylose. bohrium.com These CSPs can differentiate between the enantiomers based on the formation of transient diastereomeric complexes involving interactions such as hydrogen bonding and π-π stacking. bohrium.com
Table 2: Example Chiral HPLC Method for Separation of Carvedilol Enantiomers
| Parameter | Condition |
| Column | Chiralcel OD-R (Polysaccharide-based CSP) |
| Mobile Phase | Acetonitrile / Isopropanol / Diethylamine (95:5:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 240 nm |
Spectroscopic Methods for Structural Confirmation and Molecular Analysis in Research
Spectroscopic techniques are fundamental for confirming the identity and elucidating the precise molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural confirmation. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons, the methoxy (B1213986) group protons, and the four sets of methylene (B1212753) (-CH₂-) protons in the two ethyl chains. The aromatic protons would appear in the downfield region (typically δ 6.8-7.2 ppm). The methoxy protons would present as a sharp singlet around δ 3.8 ppm. The methylene protons would appear as multiplets in the δ 2.8-4.1 ppm range, with their specific shifts and coupling patterns confirming the connectivity of the molecule.
The ¹³C NMR spectrum would complement this by showing distinct resonances for each of the nine unique carbon atoms, including the four aromatic carbons, the methoxy carbon, and the four aliphatic carbons of the ethyl chains.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm)
| Assignment (¹H NMR) | Predicted δ (ppm) | Multiplicity | Assignment (¹³C NMR) | Predicted δ (ppm) |
| -OH, -NH | Variable | Broad Singlet | C (Aromatic, C-O) | ~149 |
| Aromatic H's | 6.8 - 7.2 | Multiplet | C (Aromatic, C-OCH₃) | ~148 |
| Ar-O-CH₂ - | ~4.1 | Triplet | Aromatic C's | 112 - 122 |
| -OCH₃ | ~3.8 | Singlet | Ar-O-C H₂- | ~70 |
| -CH₂ -OH | ~3.6 | Triplet | -C H₂-OH | ~61 |
| -NH-CH₂ -CH₂OH | ~2.9 | Triplet | -OC H₃ | ~56 |
| -CH₂-NH-CH₂ - | ~2.8 | Triplet | -NH-C H₂-CH₂OH | ~51 |
| -CH₂-C H₂-NH- | ~50 |
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (C₁₁H₁₇NO₃), the exact molecular weight is 211.1208 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby verifying the elemental composition.
Under electron ionization (EI), the molecule would undergo characteristic fragmentation. Key fragmentation pathways would include:
Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom is a dominant pathway for amines. This would lead to the formation of stable iminium ions.
Ether Bond Cleavage: The aryl ether bond or the alkyl ether bond can cleave, leading to fragments corresponding to the methoxyphenoxy group or the aminoethanol side chain.
Loss of Neutral Molecules: Loss of small, stable molecules like water (H₂O) from the alcohol moiety or loss of a methoxy radical (•OCH₃) can also occur.
Tandem MS (MS/MS) experiments on the protonated molecular ion [M+H]⁺ (m/z 212.1281) produced by electrospray ionization (ESI) would provide even more detailed structural information by isolating the parent ion and inducing its fragmentation to establish connectivity.
Table 4: Predicted Key Mass Fragments (Electron Ionization)
| m/z (Nominal Mass) | Proposed Fragment Structure/Origin |
| 211 | [M]⁺• (Molecular Ion) |
| 180 | [M - CH₂OH]⁺ |
| 152 | [M - NHCH₂CH₂OH]⁺• |
| 137 | [C₇H₅O₂-CH₂]⁺ (Methoxyphenoxy-methylene cation) |
| 124 | [C₇H₈O₂]⁺• (Guaiacol radical cation) |
| 88 | [CH₂=N⁺H-CH₂CH₂OH] (α-cleavage product) |
| 60 | [H₂N⁺=CH-CH₂OH] (α-cleavage product) |
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding
Infrared (IR) spectroscopy is a principal technique for identifying the functional groups present within a molecule such as this compound. The IR spectrum provides characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. Based on its structure, the compound features several key functional groups: a secondary amine (-NH-), a hydroxyl group (-OH), an ether linkage (Ar-O-C), and an aromatic ring.
The presence of the hydroxyl and amine groups introduces the significant feature of hydrogen bonding. Intermolecular and intramolecular hydrogen bonding can cause notable shifts in the absorption bands, typically broadening the peaks and shifting them to lower wavenumbers. The -OH stretching vibration, usually found as a broad band in the 3200-3600 cm⁻¹ region, is a clear indicator of this interaction. Similarly, the N-H stretch of the secondary amine, expected around 3300-3500 cm⁻¹, would also be influenced by hydrogen bonding.
The ether linkage is characterized by a strong C-O stretching band, typically appearing in the 1000-1300 cm⁻¹ range. Specifically, the aryl-alkyl ether would show an asymmetric C-O-C stretch around 1230-1270 cm⁻¹ and a symmetric stretch near 1020-1075 cm⁻¹. The aromatic ring gives rise to C=C stretching vibrations within the 1400-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Hydroxyl | O-H stretch | 3200 - 3600 | Strong, Broad | Broadness indicates hydrogen bonding. |
| Secondary Amine | N-H stretch | 3300 - 3500 | Moderate | May be obscured by the O-H band. |
| Aromatic | C-H stretch | 3010 - 3100 | Moderate | |
| Alkane | C-H stretch | 2850 - 2960 | Moderate to Strong | |
| Aromatic | C=C stretch | 1400 - 1600 | Moderate | Multiple bands expected. |
| Aryl-Alkyl Ether | C-O stretch | 1230 - 1270 | Strong | Asymmetric stretching. |
| Alcohol | C-O stretch | 1050 - 1150 | Strong |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
While specific experimental crystallographic data for this compound is not widely published, an XRD study would be crucial for understanding its solid-state properties. The resulting structural information is vital for polymorphism studies, which are critical in pharmaceutical research to ensure the stability and consistency of a chemical substance. Powder XRD (PXRD) could also be employed to characterize the bulk material, identify different crystalline forms, or assess its degree of crystallinity.
Application of Advanced Analytical Techniques in Complex Research Matrices
The compound this compound is often investigated as a process-related impurity or degradation product in the synthesis of active pharmaceutical ingredients. Therefore, its analysis in complex matrices, such as in the presence of the main compound, is of significant interest. High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode, is a commonly employed technique for this purpose.
Sample Preparation Techniques for Research Analysis
In the context of pharmaceutical quality control, sample preparation for analyzing related substances like this compound is typically straightforward. The primary goal is to dissolve the sample containing the main drug substance and its impurities in a suitable solvent system that is compatible with the analytical method, usually HPLC.
A common procedure involves accurately weighing the bulk drug sample and dissolving it in a diluent, which is often the mobile phase used in the chromatographic separation or a mixture of organic solvent and water (e.g., methanol/water or acetonitrile/water). The concentration of the sample solution is carefully controlled to ensure that the main peak does not overload the detector while allowing for the sensitive detection of impurities. The sample may be sonicated to ensure complete dissolution and filtered through a membrane filter (e.g., 0.45 µm) to remove any particulate matter before injection into the HPLC system.
Detection Limits and Linearity in Research Methodologies
Method validation is essential for any analytical procedure used in research and quality control. For impurity analysis, determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) is critical. The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. For an impurity method, the linearity is typically assessed over a range from the LOQ to approximately 120% of the impurity reporting threshold. A linear regression analysis is performed on the data, and the correlation coefficient (r) or coefficient of determination (r²) is calculated to demonstrate the quality of the fit, with values close to 1.000 indicating excellent linearity.
Table 2: Representative Analytical Method Validation Parameters for Impurity Quantification by HPLC
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | The lowest concentration at which the presence of the analyte can be detected. |
| Limit of Quantitation (LOQ) | 0.05 - 0.15 µg/mL | The lowest concentration that can be quantitatively measured with precision. |
| Linearity Range | LOQ to 1.5 µg/mL | The concentration range over which the detector response is proportional to the concentration. |
| Correlation Coefficient (r²) | > 0.998 | A measure of how well the calibration data points fit a straight line. |
Applications in Chemical Biology and Research Tools
Role as an Intermediate in the Synthesis of Complex Organic Molecules for Research
The compound 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol, and more frequently its precursor 2-(2-methoxyphenoxy)ethylamine (B47019), serve as critical intermediates in the synthesis of more complex molecules for pharmacological research. chemicalbook.com Their primary role is as a key building block for the construction of third-generation beta-blockers, most notably Carvedilol. jetir.org
The molecular structure of this compound is integral to the formation of the Carvedilol scaffold. In the common synthesis pathways of Carvedilol, the precursor molecule, 2-(2-methoxyphenoxy)ethylamine, provides the side chain that is crucial for the drug's dual alpha and beta-adrenergic blocking activity. jetir.org This precursor is typically reacted with an epoxide, such as 4-(oxiran-2-ylmethoxy)-9H-carbazole. chemicalbook.comgoogle.com The nucleophilic attack by the amine group onto the epoxide ring results in the formation of the larger, more complex Carvedilol molecule, which features the [[2-(2-Methoxyphenoxy)ethyl]amino]propan-2-ol moiety. google.com This demonstrates the function of the simpler amine in building advanced, therapeutically relevant chemical scaffolds.
| Reactant 1 | Reactant 2 | Key Reaction Type | Product Scaffold | Reference |
|---|---|---|---|---|
| 4-(oxiran-2-ylmethoxy)-9H-carbazole | 2-(2-methoxyphenoxy)ethylamine | Epoxide Ring Opening / Condensation | Carvedilol | chemicalbook.comgoogle.com |
| β-amino alcohol intermediate | 2-(2-methoxyphenoxy)ethyl-4-methylbenzenesulfonate | Nucleophilic Substitution | Carvedilol | niscpr.res.in |
Use as Chemical Probes for Investigating Biological Processes
Currently, there is no scientific literature available that documents the use of this compound as a chemical probe for the investigation of biological processes. Its research context is primarily confined to its role as a synthetic intermediate.
Research Applications in Developing New Methodologies (e.g., derivatization reagents)
The application of this compound as a derivatization reagent has not been documented in the reviewed scientific literature. While various reagents are used to derivatize primary amines and alcohols for analytical purposes like chromatography and mass spectrometry, this specific compound is not reported among them. nih.govmdpi.com
Exploration of its Properties in Specific Research Areas (e.g., gas treatment, material science, excluding commercial/industrial products)
There is a lack of published research exploring the properties of this compound in specialized fields such as gas treatment or material science. While other amino alcohols, such as 2-(2-aminoethylamino)ethanol (AEEA), have been studied for applications like CO2 capture, similar research has not been conducted on this compound. rsc.org
Future Directions and Emerging Research Avenues
Unexplored Synthetic Pathways and Novel Derivatization Strategies
The pursuit of more efficient and sustainable synthetic routes to 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol is a key area of future research. Unexplored pathways leveraging cutting-edge synthetic technologies are expected to yield significant improvements in terms of yield, purity, and environmental impact.
Emerging Synthetic Methodologies:
Biocatalysis: The use of engineered enzymes, such as amine dehydrogenases, presents a promising green alternative to traditional chemical synthesis for producing chiral amino alcohols. frontiersin.orgnih.govacs.orgmdpi.comnih.gov This approach offers high enantioselectivity under mild reaction conditions, which could be adapted for the synthesis of specific stereoisomers of this compound and its derivatives.
Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety for handling reactive intermediates, and potential for seamless integration of multiple synthetic steps. nih.govnih.govthieme-connect.demdpi.combeilstein-journals.org The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production processes.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-nitrogen bonds under mild conditions. rsc.orgvirginia.eduresearchgate.net This methodology could be explored for novel synthetic approaches to this compound, potentially offering new disconnection strategies and improved functional group tolerance. rsc.org
Novel Derivatization Strategies:
The secondary amine and hydroxyl functionalities of this compound offer opportunities for a wide range of derivatization strategies to create novel molecules for research and development.
Functional Group Protection: The development of novel protecting groups for amines and alcohols is crucial for multi-step syntheses of complex derivatives. ub.edugoogle.comrsc.orglibretexts.orgacs.org Research into more robust and selectively removable protecting groups will facilitate the synthesis of a wider array of analogues.
Functionalization for Analysis: Derivatization of the secondary amine can be employed to enhance detection in analytical techniques such as HPLC. libretexts.orgresearchgate.netresearchgate.net For instance, the introduction of fluorescent tags can significantly improve sensitivity and selectivity in complex biological matrices. rsc.orgnih.gov
Advanced Computational Approaches for Predicting Molecular Behavior
In silico methods are becoming increasingly integral to chemical research, offering the ability to predict molecular properties and behavior, thereby reducing the need for extensive and costly experimental work.
Predictive Modeling:
Advanced computational models can be employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives. nih.govnih.govresearchgate.netresearchgate.netmdpi.com These in silico predictions are invaluable in the early stages of drug discovery and development for identifying candidates with favorable pharmacokinetic profiles.
| Computational Approach | Predicted Property | Potential Application for this compound |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity, and physicochemical properties. | To predict the potential biological activities and toxicities of novel derivatives, guiding the design of safer and more effective compounds. |
| Molecular Docking | Binding affinity and mode of interaction with biological targets. | To explore potential off-target interactions or to design derivatives with specific biological activities by predicting their binding to various proteins and enzymes. |
| Molecular Dynamics (MD) Simulations | Conformational changes and dynamic behavior of the molecule in different environments. | To understand how the molecule interacts with biological membranes or to study the stability of its complexes with target proteins. |
Integration of Multi-Omics Data in Preclinical Mechanistic Research
The integration of various "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the biological effects of a chemical compound. While no specific multi-omics studies on this compound have been published, this approach holds significant potential for future preclinical research. researchgate.netnih.govnih.govfrontlinegenomics.commaastrichtuniversity.nl
Potential Multi-Omics Applications:
Target Identification and Validation: By analyzing changes in gene expression, protein levels, and metabolite profiles in cells or tissues exposed to the compound, researchers could identify potential biological targets and elucidate its mechanism of action.
Off-Target Effect Prediction: Multi-omics approaches can help to identify unintended biological effects of the compound or its metabolites, providing a more comprehensive safety profile.
Biomarker Discovery: Changes in the "omics" landscape following exposure to the compound could lead to the discovery of biomarkers that indicate exposure or predict a biological response.
Development of Novel Research Tools and Probes Based on this compound Scaffold
The chemical structure of this compound can serve as a scaffold for the development of novel research tools and probes to investigate biological systems.
Potential Research Tools:
Fluorescent Probes: By attaching a fluorophore to the scaffold, it may be possible to create probes for visualizing specific cellular components or processes. thno.orgresearchgate.net The design of such probes would depend on the inherent biological activity and distribution of the core molecule.
Affinity-Based Probes: Derivatization of the scaffold with reactive groups could lead to the development of probes for identifying and isolating binding partners (e.g., proteins, enzymes) from complex biological mixtures.
Molecular Probes for Imaging: Modification of the scaffold to incorporate imaging agents could enable the non-invasive visualization of the compound's distribution and target engagement in living organisms.
Exploration of New Biological Systems and Pathways for Fundamental Understanding (non-therapeutic)
Beyond its role as a pharmaceutical intermediate, this compound and its derivatives could be utilized as chemical tools to explore fundamental biological processes.
Investigative Applications:
Metabolomic Studies: The effect of this compound on cellular metabolism could be investigated using metabolomic profiling of cell cultures. nih.govnih.govresearchgate.netneurolipidomics.comresearchgate.net Such studies could reveal novel metabolic pathways affected by this class of molecules.
Ion Channel Modulation: Given the structural similarities to other compounds known to affect ion channels, future research could explore the potential for this compound and its analogs to modulate the activity of various ion channels, providing insights into their function and regulation. marquette.edunih.govnih.gov
Enzymatic Activity Screening: A library of derivatives based on the this compound scaffold could be screened against a panel of enzymes to identify novel modulators of enzymatic activity, which could serve as valuable tools for studying enzyme function and biological pathways.
Q & A
Q. What are the established synthetic routes for 2-[[2-(2-Methoxyphenoxy)ethyl]amino]ethanol, and what are their respective yields?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. A validated method involves reacting 2-(2-methoxyphenoxy)ethylamine with 2-bromoethanol in the presence of triethylamine as a base. Key steps include:
- Step 1: Dissolve 2-(2-methoxyphenoxy)ethylamine in toluene, add 2-bromoethanol and triethylamine (1:1 molar ratio), and reflux at 100°C for 2 hours. Dry the mixture with MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product (88% yield) .
- Step 2 (Optional Purification): Dissolve the crude product in ethyl acetate, add sulfonyl chloride at 0°C, stir at room temperature, and concentrate to isolate the purified compound (88% post-purification yield) .
Key Considerations: Optimize stoichiometry and reaction time to minimize side products like unreacted amines or ether byproducts.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography: Use reverse-phase C18 column chromatography (acetonitrile/water gradient) for purification and HPLC for purity assessment (>98% by area normalization) .
- Spectroscopy: Confirm structure via ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8 ppm, aromatic protons at δ 6.8–7.2 ppm) and FT-IR (O-H stretch at ~3400 cm⁻¹, C-O-C ether stretch at ~1250 cm⁻¹) .
- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 256.3 (theoretical molecular weight: 255.3 g/mol) .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported yields during scale-up synthesis?
Methodological Answer: Yield variations often arise from incomplete amine activation or side reactions during scaling. Mitigation strategies include:
- Temperature Control: Maintain strict reflux conditions (100°C) to ensure consistent reaction kinetics .
- Reagent Purity: Use freshly distilled 2-bromoethanol to avoid hydrolysis byproducts.
- Workup Optimization: Replace traditional drying agents (MgSO₄) with molecular sieves to prevent residual moisture from affecting amine reactivity .
Data Contradiction Analysis: Compare TLC profiles at intermediate steps to identify unreacted starting materials or oligomerization byproducts.
Q. How does the compound’s structure influence its pharmacokinetic properties in drug delivery systems?
Methodological Answer: The compound’s ether and amino groups enhance solubility and membrane permeability, making it a candidate for prodrug formulations:
- Solubility: The methoxyphenoxy group increases hydrophobicity, improving lipid bilayer penetration, while the ethanolamine moiety enhances water solubility at physiological pH .
- Metabolism: In vivo studies show hepatic oxidation of the ethanolamine group to carboxylic acids, which can be leveraged for controlled release .
Experimental Design: - Use Franz diffusion cells to measure transdermal flux.
- Compare plasma half-life in rodent models when administered as a free base vs. ester prodrugs .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation: Use fume hoods for synthesis and purification to avoid inhalation of volatile reagents (e.g., ethyl acetate, toluene) .
- PPE: Wear nitrile gloves and safety goggles; avoid latex due to solvent incompatibility.
- Spill Management: Absorb spills with inert materials (sand, vermiculite) and neutralize with 5% acetic acid before disposal .
Storage: Store under nitrogen at 4°C to prevent oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
